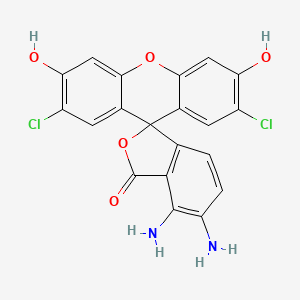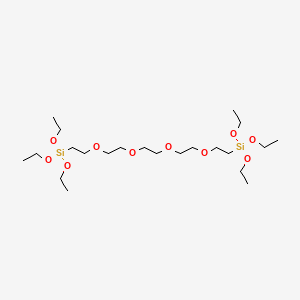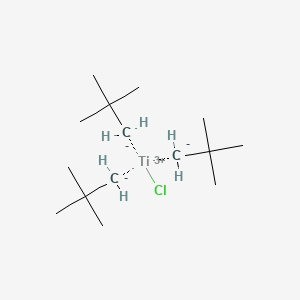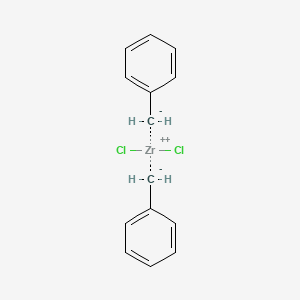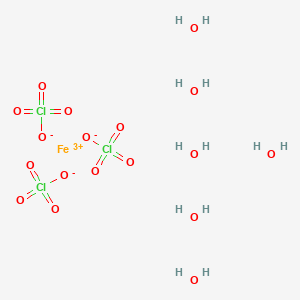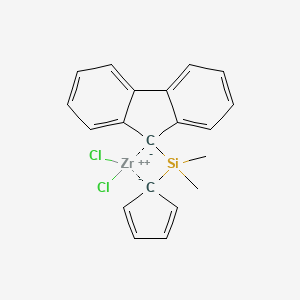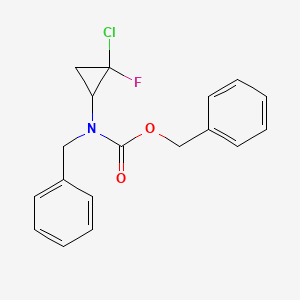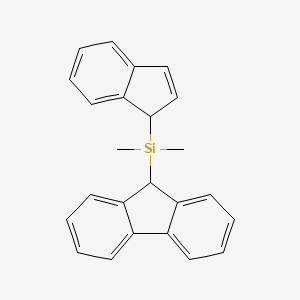
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-yl)-(inden-1-yl)dimethylsilane, abbreviated as FIDS, is a silane compound composed of a fluorene and an indene moiety. It is a colorless, odorless, and non-flammable liquid that is used in various applications. FIDS is a versatile compound with unique properties that make it useful for a range of scientific research applications.
Applications De Recherche Scientifique
FIDS is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. FIDS has also been used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Additionally, FIDS has been used in the synthesis of polymers and in the synthesis of materials for use in nanotechnology.
Mécanisme D'action
FIDS acts as a Lewis acid catalyst in organic reactions. It is able to activate a variety of substrates, including hydrocarbons, alcohols, and amines, by forming a complex with the substrate. This complex is then able to undergo a variety of reactions, such as addition, substitution, and elimination reactions. Additionally, FIDS has been found to be a useful catalyst in the synthesis of polymers and nanomaterials.
Biochemical and Physiological Effects
FIDS is not known to have any adverse biochemical or physiological effects. It is non-toxic and non-carcinogenic. Additionally, FIDS is not known to be an environmental hazard and is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
FIDS has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. Additionally, FIDS is a highly reactive compound and is able to catalyze a variety of reactions. However, FIDS is not soluble in water and is not miscible with most organic solvents, which can limit its use in certain experiments.
Orientations Futures
The use of FIDS as a catalyst in organic synthesis and in the synthesis of polymers and nanomaterials is an area of ongoing research. Additionally, FIDS is being studied for its potential use in the synthesis of pharmaceuticals and in the development of new materials for use in nanotechnology. Additionally, FIDS is being studied for its potential use in the synthesis of new compounds with unique properties. Finally, FIDS is being studied for its potential use in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
FIDS can be synthesized using a variety of methods. One method is the reaction of fluorene and indene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3O(C2H5)2). This reaction yields FIDS in high yields. Other methods for synthesizing FIDS include the reaction of fluorene and indene in the presence of a base catalyst, such as potassium tert-butoxide, and the reaction of fluorene and indene in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
9H-fluoren-9-yl-(1H-inden-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si/c1-25(2,23-16-15-17-9-3-4-10-18(17)23)24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h3-16,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTTYVJDSMBSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




